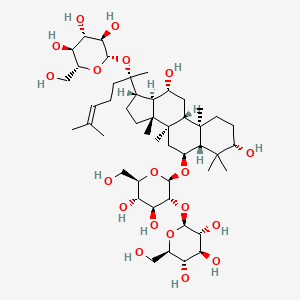

20-O-Glucoginsenoside Rf

Übersicht

Beschreibung

Ginsenoside-Rd is a naturally occurring compound found in the roots of Panax ginseng, a traditional Chinese medicinal plantGinsenoside-Rd has been extensively studied for its potential therapeutic effects, including neuroprotection, anti-inflammatory, and antioxidant activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ginsenoside-Rd can be synthesized through the biotransformation of other ginsenosides, such as ginsenoside-Rb1. This process involves the use of specific enzymes, such as β-glucosidase, which hydrolyze the glycosidic bonds in ginsenoside-Rb1 to produce 20-O-Glucoginsenoside Rf . The reaction typically occurs under mild conditions, such as a temperature of 37°C and a pH of 5.0 .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms such as Irpex lacteus are used to convert ginsenoside-Rb1 into this compound through enzymatic hydrolysis . This method is eco-friendly and efficient, allowing for large-scale production of this compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ginsenoside-Rd undergoes various chemical reactions, including:

Oxidation: Ginsenoside-Rd can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in 20-O-Glucoginsenoside Rf.

Substitution: Substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various ginsenoside derivatives with altered pharmacological properties. These derivatives are often studied for their enhanced therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Ginsenoside-Rd has a wide range of scientific research applications:

Wirkmechanismus

Ginsenoside-Rd exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It protects neurons by inhibiting oxidative stress, reducing calcium influx, and preventing mitochondrial dysfunction.

Anti-inflammatory: Ginsenoside-Rd reduces inflammation by modulating the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB).

Antioxidant: It scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Ginsenoside-Rd is compared with other similar compounds, such as:

Ginsenoside-Rb1: Both compounds have neuroprotective effects, but 20-O-Glucoginsenoside Rf is more readily absorbed and has a higher bioavailability.

Ginsenoside-Rg3: Ginsenoside-Rg3 has stronger anti-cancer properties, while this compound is more effective in neuroprotection.

Ginsenoside-Rh2: Ginsenoside-Rh2 is known for its anti-inflammatory effects, but this compound has a broader range of pharmacological activities.

These comparisons highlight the unique properties of this compound and its potential as a versatile therapeutic agent.

Eigenschaften

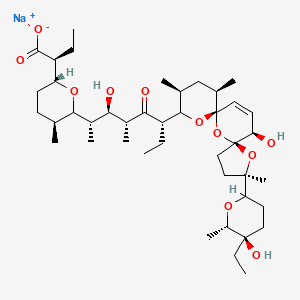

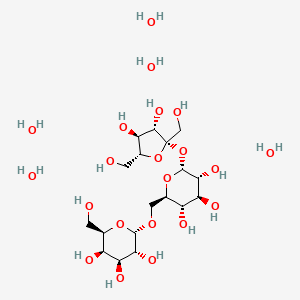

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)64-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(53)44(3,4)40(45)24(17-47(28,46)7)62-43-39(36(59)33(56)27(20-51)65-43)66-41-37(60)34(57)31(54)25(18-49)63-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMBWCLBGQEBU-RXMALORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314276 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-27-9 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7823013.png)

![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)